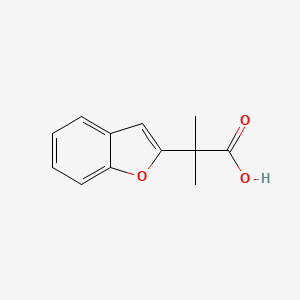![molecular formula C7H6ClN3O B13327002 (7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13327002.png)
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the reaction of 2,3-diaminopyridine derivatives with various reagents. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to form the desired imidazo[4,5-b]pyridine derivative . The reaction conditions often involve the use of hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Wissenschaftliche Forschungsanwendungen
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its cytotoxic properties against certain cancer cell lines.
Industry: Used in the development of agricultural chemicals and rodenticides.
Wirkmechanismus
The mechanism of action of (7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule assembly, which is crucial for cell division, thereby exhibiting cytotoxic effects on cancer cells . Additionally, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and hydroxyl group contribute to its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H6ClN3O |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(7-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-2,12H,3H2,(H,9,10,11) |
InChI-Schlüssel |
AWRVTRCCKXFIGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






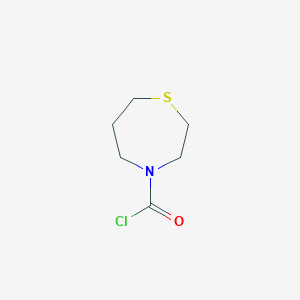
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)
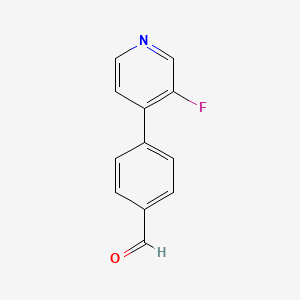
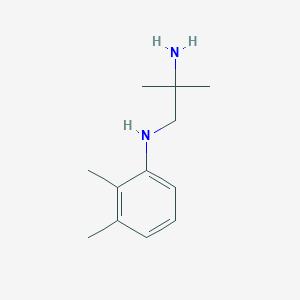

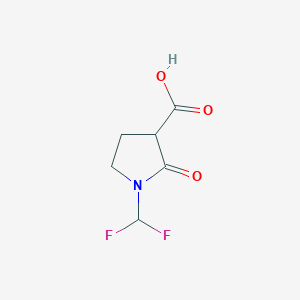
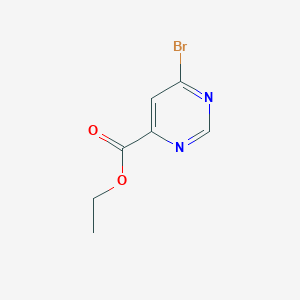
![2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13326983.png)
